Product packaging for 4-(4-Ethylphenoxy)benzaldehyde(Cat. No.:CAS No. 61343-85-9)

4-(4-Ethylphenoxy)benzaldehyde

Cat. No.: B1313253
CAS No.: 61343-85-9
M. Wt: 226.27 g/mol
InChI Key: SAXOBSDCTFFTIR-UHFFFAOYSA-N
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Description

Contextualization within Aryloxybenzaldehyde Chemistry

Aryloxybenzaldehydes are a class of organic compounds characterized by a benzaldehyde (B42025) ring connected to an aryl group through an ether linkage. This structural motif is of significant interest in synthetic chemistry. The synthesis of these compounds often involves a nucleophilic aromatic substitution (SNAr) reaction, for instance, by reacting a phenol (B47542) with a halo-benzaldehyde. researchgate.net A common method for preparing 4-(4-Ethylphenoxy)benzaldehyde involves the reaction of 4-ethylphenol (B45693) with 4-fluorobenzaldehyde (B137897) in the presence of a base like potassium carbonate.

Aryloxybenzaldehydes are important precursors for various heterocyclic compounds and other complex molecular architectures. For example, o-aryloxybenzaldehydes can undergo intramolecular cyclization reactions to form xanthones, a class of compounds with diverse biological activities. rsc.orgrsc.orgexlibrisgroup.com The specific positioning of the aryloxy group relative to the aldehyde (ortho, meta, or para) dictates the resulting chemical reactivity and the types of structures that can be synthesized. For instance, meta-aryloxybenzaldehydes are key intermediates in the production of synthetic pyrethroid insecticides. google.com this compound, with its para-substitution pattern, serves as a linear building block, allowing for the extension of molecular chains and the synthesis of specifically designed target molecules.

Significance of Aldehyde Functionality in Modular Synthesis

The aldehyde group is a cornerstone of modular synthesis due to its versatile reactivity. It can readily undergo a wide array of chemical transformations, allowing for the stepwise and controlled assembly of complex molecules from simpler, interchangeable building blocks. acs.orgresearchgate.net The aldehyde functionality in this compound is a key reactive site that enables its participation in numerous carbon-carbon and carbon-nitrogen bond-forming reactions.

One of the most powerful applications of aldehydes in modular synthesis is their reaction with amines to form imines or iminium ions in situ. These intermediates can then be coupled with various nucleophiles. d-nb.info This strategy, known as carbonyl alkylative amination, provides a modular route to synthesize structurally diverse secondary and tertiary amines, which are prevalent motifs in pharmaceuticals and agrochemicals. nih.gov For example, this compound can be used in reductive amination reactions to produce substituted amine derivatives, such as 1-(4-(4-Ethylphenoxy)phenyl)-N-methylmethanamine. Furthermore, aldehydes are crucial components in multicomponent reactions, where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials, greatly enhancing synthetic efficiency. acs.org

Overview of Current Research Trajectories and Potential

Current research involving this compound and related structures focuses on its application as a versatile building block for synthesizing larger, more complex molecules with specific functional properties. Its utility is demonstrated in its conversion to derivatives with potential biological activities. For instance, it can be reacted with semicarbazide (B1199961) to form this compound semicarbazone, a compound belonging to a class known for a range of biological effects. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O2 B1313253 4-(4-Ethylphenoxy)benzaldehyde CAS No. 61343-85-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-ethylphenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-2-12-3-7-14(8-4-12)17-15-9-5-13(11-16)6-10-15/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXOBSDCTFFTIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10443767
Record name 4-(4-ethylphenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61343-85-9
Record name 4-(4-ethylphenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Pathways for 4-(4-Ethylphenoxy)benzaldehyde

The principal strategies for constructing the this compound molecule involve forming the aryl-oxygen bond as the key step. These approaches can be broadly categorized into nucleophilic substitution, oxidative methods, and metal-catalyzed coupling reactions.

Nucleophilic aromatic substitution (SNAr) provides a direct route to this compound. This reaction typically involves the displacement of a halide from an electron-deficient aromatic ring by a nucleophile. dalalinstitute.com For this specific synthesis, the reaction proceeds by the attack of a 4-ethylphenoxide ion on an activated 4-halobenzaldehyde, most commonly 4-fluorobenzaldehyde (B137897).

The aldehyde group (-CHO) acts as a potent electron-withdrawing group, which is crucial for activating the aromatic ring towards nucleophilic attack, particularly at the para position where the leaving group resides. The reaction mechanism is a two-step addition-elimination process. First, the 4-ethylphenoxide attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex. In the second step, the aromaticity is restored by the elimination of the fluoride ion.

A representative synthesis involves heating 4-fluorobenzaldehyde with 4-ethylphenol (B45693) in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylacetamide. acs.orgnih.gov The base is essential for deprotonating the 4-ethylphenol to generate the more nucleophilic phenoxide. This method is advantageous due to the high reactivity of the aryl fluoride and often results in good yields. acs.orgresearchgate.net

Table 1: Representative Conditions for SNAr Synthesis of 4-Aryloxybenzaldehydes

Electrophile Nucleophile Base Solvent Temperature (°C) Yield
4-Fluorobenzaldehyde 4-Ethylphenol K₂CO₃ DMSO ~140 Good to Excellent
4-Fluorobenzaldehyde 4-Methoxyphenol (B1676288) K₂CO₃ DMSO 140 ~96% nih.gov

Note: Data for 4-ethylphenol is based on established protocols for similar phenols. The yield for the analogous reaction with 4-methoxyphenol is provided for reference.

An alternative synthetic strategy involves the formation of the aldehyde functionality at a later stage, starting from a precursor that already contains the diaryl ether core. This can be achieved by oxidizing a precursor such as (4-(4-ethylphenoxy)phenyl)methanol or 4-(4-ethylphenoxy)toluene.

If starting from the precursor alcohol, (4-(4-ethylphenoxy)phenyl)methanol, a variety of mild oxidizing agents can be employed to selectively convert the benzylic alcohol to the corresponding aldehyde without affecting other parts of the molecule. Common reagents for this transformation include manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or conditions for a Swern or Dess-Martin periodinane oxidation.

Alternatively, if the precursor is 4-(4-ethylphenoxy)toluene, the methyl group can be oxidized to an aldehyde. This is a more challenging transformation that can be accomplished through methods such as the Étard reaction (using chromyl chloride) or by free-radical bromination of the benzylic position followed by hydrolysis. Another approach involves the catalytic oxidation of p-cresol (B1678582) derivatives, which can be adapted for this synthesis. google.com These routes are contingent on the efficient prior synthesis of the respective diaryl ether precursors.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-O bonds in diaryl ethers. The Ullmann condensation is a classic and widely used method for this purpose. beilstein-journals.orgorganic-chemistry.org This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542). organic-chemistry.org To synthesize this compound, this could involve the reaction of 4-ethylphenol with a 4-halobenzaldehyde (e.g., 4-bromobenzaldehyde or 4-iodobenzaldehyde).

Traditional Ullmann conditions require harsh conditions, such as high temperatures (often >200°C) and stoichiometric amounts of copper powder. beilstein-journals.org However, modern advancements have led to the development of milder protocols using catalytic amounts of a copper(I) salt (e.g., CuI) in the presence of a ligand and a base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). organic-chemistry.orgnih.gov Ligands such as N,N-dimethylglycine or various diols can accelerate the reaction, allowing it to proceed at lower temperatures. organic-chemistry.org The reaction is generally effective with electron-poor aryl bromides. arkat-usa.org

More recently, palladium-catalyzed Buchwald-Hartwig amination protocols have been adapted for etherification, providing another efficient, albeit more expensive, route for C-O bond formation.

Precursor Synthesis and Intermediate Compound Chemistry

An important synthetic pathway begins with 4-hydroxybenzaldehyde (B117250), where the ether linkage is formed by reacting it with a suitable ethylphenyl derivative. wikipedia.org This approach is an application of the Williamson ether synthesis, a robust and widely used method for preparing ethers. ijceronline.com

In this method, 4-hydroxybenzaldehyde is first treated with a base (e.g., sodium hydride or potassium carbonate) to deprotonate the phenolic hydroxyl group, forming a more reactive phenoxide ion. This phenoxide then acts as a nucleophile, displacing a halide from an ethylphenyl halide, such as 1-bromo-4-ethylbenzene, in an SN2 reaction to form the desired diaryl ether. The choice of a polar aprotic solvent like DMF or acetone facilitates the reaction. This strategy is particularly useful as 4-hydroxybenzaldehyde is a readily available and relatively inexpensive starting material. wikipedia.org

Table 2: Key Reactants for Williamson Ether Synthesis Approach

Aldehyde Precursor Ethylphenyl Precursor Base Typical Solvent
4-Hydroxybenzaldehyde 1-Bromo-4-ethylbenzene K₂CO₃ DMF, Acetone

Functionalized ethylphenyl halides, particularly 1-bromo-4-ethylbenzene, are critical precursors for coupling reactions like the Ullmann condensation or for use in Williamson ether synthesis. chemicalbook.comsolubilityofthings.com 1-Bromo-4-ethylbenzene is typically synthesized via the electrophilic aromatic substitution of ethylbenzene (B125841).

The direct bromination of ethylbenzene using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), selectively installs a bromine atom on the aromatic ring. Due to the ortho-, para-directing nature of the ethyl group, this reaction yields a mixture of 1-bromo-2-ethylbenzene (ortho isomer) and 1-bromo-4-ethylbenzene (para isomer). The desired para isomer is the major product due to reduced steric hindrance and can be separated from the ortho isomer by distillation or chromatography. This precursor is a colorless to pale yellow liquid that is insoluble in water but soluble in common organic solvents. solubilityofthings.comsigmaaldrich.com

Optimization of Reaction Conditions and Process Development

The development of an efficient and scalable process for the synthesis of this compound hinges on the meticulous optimization of reaction conditions. This involves a multi-faceted approach, focusing on the selection of the most effective catalytic systems and reagents, the influence of the solvent and other physical parameters, and the implementation of strategies to maximize yield and ensure the purity of the final product.

The choice of catalyst and reagents is paramount in the synthesis of diaryl ethers like this compound. The two primary methods, Williamson ether synthesis and Ullmann condensation, utilize distinct catalytic and reagent systems.

For the Williamson ether synthesis , the reaction proceeds via a nucleophilic substitution mechanism. This typically involves the reaction of a phenoxide with an aryl halide. In the context of this compound, this would involve the reaction of 4-ethylphenoxide with 4-fluorobenzaldehyde or 4-chlorobenzaldehyde. The selection of the base to generate the phenoxide is a critical parameter. While strong bases like sodium hydride (NaH) are effective, milder bases such as potassium carbonate (K₂CO₃) are often preferred for industrial applications due to safety and cost considerations. The presence of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can be beneficial in facilitating the reaction between the aqueous and organic phases, particularly when using inorganic bases.

The Ullmann condensation offers an alternative and often more versatile route, particularly for less reactive aryl halides. This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide. The catalytic system in the Ullmann reaction has been the subject of extensive research to improve efficiency and broaden its applicability.

Catalytic Systems for Ullmann Condensation:

Copper Source: Traditionally, stoichiometric amounts of copper powder were used. Modern methods employ catalytic amounts of copper(I) salts, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), which are more soluble and reactive.

Ligands: The use of ligands to stabilize the copper catalyst and facilitate the reaction is a significant advancement. Bidentate ligands, such as N,N'-dimethylglycine and various diamines, have been shown to be effective in accelerating the reaction and allowing for milder reaction conditions. The choice of ligand can significantly impact the reaction's efficiency and substrate scope.

Base: A variety of inorganic and organic bases can be employed, with cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) often providing superior results. The base not only facilitates the deprotonation of the phenol but also plays a role in the catalytic cycle.

The following table summarizes a hypothetical evaluation of different catalytic systems for the Ullmann condensation synthesis of this compound from 4-ethylphenol and 4-bromobenzaldehyde.

Table 1: Evaluation of Catalytic Systems for the Synthesis of this compound via Ullmann Condensation

EntryCopper Source (mol%)Ligand (mol%)Base (equiv)Temperature (°C)Yield (%)Purity (%)
1CuI (10)NoneK₂CO₃ (2)1504585
2CuI (10)N,N-dimethylglycine (20)K₂CO₃ (2)1207892
3CuBr (10)1,10-Phenanthroline (20)Cs₂CO₃ (2)1108595
4Cu₂O (5)L-Proline (20)K₃PO₄ (2)1008294

The solvent system and reaction parameters such as temperature and reaction time have a profound impact on the yield and purity of this compound.

In the Williamson ether synthesis , polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are often employed as they can solvate the cation of the phenoxide, thereby increasing the nucleophilicity of the phenoxide anion. The choice of solvent can also influence the regioselectivity of the reaction, particularly if there are other potential nucleophilic sites on the substrate rsc.org.

For the Ullmann condensation , high-boiling polar aprotic solvents such as DMF, N-methyl-2-pyrrolidone (NMP), and dimethylacetamide (DMAc) are traditionally used. However, recent developments have shown that non-polar solvents like toluene and xylene can also be effective, particularly with the right choice of catalyst and ligand arkat-usa.org. The use of non-polar solvents can simplify product isolation and reduce the environmental impact.

Reaction Parameters:

Temperature: The reaction temperature is a critical parameter that needs to be optimized. Higher temperatures generally lead to faster reaction rates but can also result in the formation of byproducts and decomposition of the product. The optimal temperature will depend on the specific catalytic system and solvent being used.

Reaction Time: The reaction time should be monitored to ensure the reaction goes to completion without significant degradation of the product. Techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used to track the progress of the reaction.

The following table illustrates the hypothetical influence of different solvent systems and temperatures on the synthesis of this compound.

Table 2: Influence of Solvent and Temperature on the Yield of this compound

EntryReactionSolventTemperature (°C)Reaction Time (h)Yield (%)
1WilliamsonDMF1001285
2WilliamsonAcetonitrile802475
3UllmannNMP150888
4UllmannToluene1101882

Several strategies can be employed to enhance the yield and control the purity of this compound during its synthesis and purification.

Yield Enhancement:

Stoichiometry of Reactants: Optimizing the molar ratio of the reactants is crucial. In some cases, using a slight excess of one of the reactants can drive the reaction to completion and improve the yield.

Removal of Water: For both Williamson and Ullmann reactions, the presence of water can be detrimental. Water can hydrolyze the base and deactivate the catalyst. Therefore, using anhydrous solvents and reagents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield.

Microwave-Assisted Synthesis: The use of microwave irradiation can sometimes accelerate the reaction rate and improve the yield by providing rapid and uniform heating.

Purity Control:

Minimizing Side Reactions: Careful control of reaction conditions, such as temperature and the choice of a selective catalyst, can minimize the formation of byproducts. For example, in the Ullmann condensation, homo-coupling of the aryl halide can be a significant side reaction.

Purification Techniques: After the reaction is complete, the crude product needs to be purified to remove unreacted starting materials, catalyst residues, and byproducts. Common purification methods include:

Recrystallization: This is a highly effective method for purifying solid products. The choice of solvent for recrystallization is critical to obtain high purity and recovery.

Column Chromatography: For more challenging separations, column chromatography using silica gel or alumina can be employed to isolate the desired product from impurities.

Distillation: If the product is a liquid or a low-melting solid, distillation under reduced pressure can be an effective purification method epo.orggoogle.com.

By systematically evaluating and optimizing these parameters, a robust and efficient process for the synthesis of high-purity this compound can be developed.

Chemical Reactivity and Diversification Strategies

Reactivity of the Aldehyde Moiety in Functional Group Transformations

The aldehyde group is a versatile functional handle, susceptible to a variety of transformations that are fundamental in organic synthesis. These reactions primarily involve nucleophilic additions to the electrophilic carbonyl carbon, as well as oxidation and reduction processes. pressbooks.pubmasterorganicchemistry.comlibretexts.org

The carbonyl carbon of the aldehyde in 4-(4-ethylphenoxy)benzaldehyde is electrophilic and readily undergoes nucleophilic addition reactions. masterorganicchemistry.com Organometallic reagents, such as Grignard and organolithium reagents, are potent carbon-based nucleophiles that react with the aldehyde to form new carbon-carbon bonds. masterorganicchemistry.commasterorganicchemistry.com

For instance, the reaction of this compound with a Grignard reagent (R-MgX) or an organolithium reagent (R-Li), followed by an acidic workup, yields a secondary alcohol. chemguide.co.uklibretexts.orgyoutube.com The "R" group from the organometallic reagent is introduced at the carbonyl carbon. masterorganicchemistry.com The general mechanism involves the nucleophilic attack of the carbanion equivalent on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated. masterorganicchemistry.commasterorganicchemistry.com

Table 1: Examples of Nucleophilic Addition Reactions

Reagent Product
Methylmagnesium bromide 1-(4-(4-Ethylphenoxy)phenyl)ethanol

The aldehyde functionality readily undergoes condensation reactions with primary amines and their derivatives to form compounds containing a carbon-nitrogen double bond. masterorganicchemistry.com These reactions are typically reversible and are often catalyzed by acid. redalyc.org

Imine Formation: Reaction with primary amines (R-NH₂) yields imines, also known as Schiff bases. masterorganicchemistry.comorganic-chemistry.org This transformation is a classic example of a condensation reaction where a molecule of water is eliminated. masterorganicchemistry.com

Oxime Formation: Condensation with hydroxylamine (B1172632) (NH₂OH) results in the formation of oximes. wikipedia.orgyoutube.comscribd.com This reaction proceeds through a similar mechanism to imine formation. youtube.comscribd.com

Hydrazone Formation: Reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., phenylhydrazine) produces hydrazones. rsc.orgorganic-chemistry.orgresearchgate.net These reactions are widely used for the characterization and derivatization of aldehydes. nih.govresearchgate.net

Table 2: Condensation Reaction Products

Reactant Product Type
Aniline (B41778) Imine
Hydroxylamine Oxime

The aldehyde group can be selectively reduced to either a primary alcohol or a methylene (B1212753) group (hydrocarbon).

Reduction to Alcohols: A variety of reducing agents can achieve the conversion of the aldehyde to a primary alcohol, [4-(4-ethylphenoxy)phenyl]methanol. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). nih.govorientjchem.org These hydride reagents deliver a hydride ion to the carbonyl carbon. Catalytic hydrogenation can also be employed.

Reduction to Hydrocarbons: The complete reduction of the aldehyde to a methyl group, yielding 1-ethyl-4-(4-methylphenoxy)benzene, can be accomplished through methods such as the Wolff-Kishner or Clemmensen reductions. vedantu.com The Wolff-Kishner reduction involves the formation of a hydrazone intermediate followed by treatment with a strong base at high temperatures. vedantu.com The Clemmensen reduction utilizes amalgamated zinc and concentrated hydrochloric acid. vedantu.com

The aldehyde group is readily oxidized to a carboxylic acid, 4-(4-ethylphenoxy)benzoic acid. organic-chemistry.org This is a common transformation in organic synthesis. researchgate.netresearchgate.net A wide range of oxidizing agents can be used, including potassium permanganate (B83412) (KMnO₄), chromium-based reagents, and milder oxidants like silver oxide (Ag₂O) in the Tollens' test. researchgate.net More environmentally friendly methods utilizing hydrogen peroxide or sodium hypochlorite (B82951) have also been developed for the oxidation of aromatic aldehydes. researchgate.netnih.govmdpi.com

Transformations Involving the Phenoxy Ether Linkage

The phenoxy ether linkage in this compound is generally stable but can be cleaved under specific and often harsh reaction conditions. Ether cleavage typically requires strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), or potent Lewis acids. chemrxiv.org Cleavage of the ether bond would result in the formation of 4-hydroxybenzaldehyde (B117250) and 4-ethylphenol (B45693). More recent methods for the cleavage of phenolic ethers involve organophotoredox catalysis. chemrxiv.org Fungal peroxygenases have also been shown to catalyze the H₂O₂-dependent cleavage of ethers. nih.gov

Chemical Modifications of the Ethylphenyl Substructure

The ethylphenyl group offers further sites for chemical modification, although these reactions are generally less common than those involving the aldehyde group.

Benzylic Position: The methylene group of the ethyl substituent is at a benzylic position, making it susceptible to oxidation under certain conditions to form a ketone, 1-(4-(4-formylphenoxy)phenyl)ethan-1-one.

Aromatic Ring: The ethyl-substituted benzene (B151609) ring can undergo electrophilic aromatic substitution reactions. The ethyl group is an ortho-, para-directing activator. However, achieving selectivity can be challenging due to the presence of the activating phenoxy group on the other ring.

Synthesis and Structural Elucidation of Derivative Compounds

The aldehyde moiety of this compound is amenable to a variety of chemical transformations, enabling the synthesis of numerous derivatives. These reactions primarily involve nucleophilic addition to the carbonyl carbon, followed by dehydration, leading to the formation of new carbon-nitrogen or carbon-carbon double bonds. Such derivatization is crucial for exploring the structure-activity relationships of this class of compounds.

A prominent derivatization strategy for aldehydes and ketones is the formation of semicarbazones. This reaction involves the condensation of the parent aldehyde with semicarbazide (B1199961) hydrochloride in the presence of a base, such as sodium acetate. The reaction proceeds via nucleophilic attack of the terminal amino group of semicarbazide on the electrophilic carbonyl carbon of this compound. This is followed by a dehydration step to yield the corresponding semicarbazone.

The general reaction scheme is as follows:

Reaction scheme for the formation of this compound semicarbazone

Figure 1: General reaction for the synthesis of this compound semicarbazone.

While specific experimental data for the synthesis and characterization of this compound semicarbazone is not extensively reported in publicly available literature, the procedure is a standard and well-established method in organic chemistry. sathyabama.ac.in The resulting semicarbazone is expected to be a crystalline solid, a characteristic that facilitates its purification and identification. sathyabama.ac.in

The structural elucidation of the synthesized semicarbazone would rely on a combination of spectroscopic techniques.

Table 1: Expected Spectroscopic Data for this compound Semicarbazone

Spectroscopic TechniqueExpected Observations
FT-IR (Fourier-Transform Infrared Spectroscopy)Appearance of a C=N stretching vibration, disappearance of the C=O stretching vibration of the aldehyde. Presence of N-H stretching bands.
¹H NMR (Proton Nuclear Magnetic Resonance)A downfield shift of the aldehydic proton to a new chemical shift characteristic of the imine proton (-CH=N-). Signals corresponding to the aromatic protons of both phenyl rings and the ethyl group protons would be retained. Protons of the -NH and -NH₂ groups would also be observable.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)The signal for the carbonyl carbon of the aldehyde would be replaced by a new signal for the imine carbon. Signals for the aromatic and ethyl group carbons would remain.
Mass Spectrometry The molecular ion peak would correspond to the calculated molecular weight of the this compound semicarbazone.

The formation of semicarbazones is a valuable tool for the derivatization of aldehydes, often enhancing their biological activity or providing a crystalline derivative suitable for X-ray crystallographic studies. scispace.com

Beyond semicarbazone formation, the reactivity of this compound allows for the synthesis of a diverse range of structural analogues. This is a key strategy in medicinal chemistry and materials science to explore the chemical space around a lead compound and to develop a library of related molecules for screening.

One common approach is the Claisen-Schmidt condensation , where the aldehyde reacts with a ketone or another aldehyde in the presence of a base to form chalcones or other α,β-unsaturated carbonyl compounds. univ-ovidius.ro These derivatives can serve as intermediates for the synthesis of various heterocyclic compounds.

Furthermore, the aldehyde can undergo reductive amination with a variety of primary and secondary amines to yield the corresponding substituted amines. This reaction significantly expands the diversity of accessible structures by introducing different alkyl or aryl substituents.

The concept of a chemical library involves the systematic synthesis of a large number of related compounds from a common scaffold, such as this compound. These libraries are then screened for desired biological activities or material properties. For instance, a library of imine derivatives could be generated by reacting the parent aldehyde with a collection of different primary amines.

An example of a structurally related compound found in chemical databases is 4-(4-neopentylphenoxy)benzaldehyde semicarbazone, which highlights the exploration of different alkyl substituents on the phenoxy ring. nih.gov

Table 2: Potential Structural Analogues of this compound

Derivative TypeGeneral StructurePotential Reagents
Imines (Schiff Bases) R-CH=N-R'Primary amines (R'-NH₂)
Chalcones R-CH=CH-CO-R'Acetophenones or other ketones (R'-CO-CH₃)
Substituted Amines R-CH₂-NH-R'Primary or secondary amines (R'-NH₂) and a reducing agent
Oximes R-CH=N-OHHydroxylamine (NH₂OH)
Hydrazones R-CH=N-NH-R'Hydrazines (R'-NH-NH₂)

The synthesis and characterization of these analogues would follow standard organic chemistry protocols, employing a range of spectroscopic and analytical techniques for structural verification. The creation of such a diverse library of compounds derived from this compound provides a rich resource for discovering new molecules with potentially valuable properties.

Applications As a Synthetic Building Block in Advanced Materials

Role in the Construction of Complex Organic Architectures

The aldehyde functional group is a cornerstone of organic synthesis, and in 4-(4-Ethylphenoxy)benzaldehyde, it serves as a reactive site for the construction of larger, more complex molecules. The formation of Schiff bases through condensation reactions with primary amines is a particularly important transformation. This reaction is fundamental to the synthesis of a wide array of organic structures, including macrocycles and other intricate molecular designs.

The general reactivity of benzaldehyde (B42025) derivatives suggests that this compound can be employed in the synthesis of macrocyclic ligands. Such reactions often involve condensation with diamines, leading to the formation of large ring structures that can act as hosts for specific guest molecules. While specific research on macrocycles derived from this compound is not extensively documented, the established synthetic routes provide a clear pathway for its use in this area.

Table 1: Illustrative Examples of Complex Organic Architectures from Benzaldehyde Derivatives

Product TypeReactant AReactant BLinkage TypePotential Application
Schiff BaseThis compoundAniline (B41778)Imine (C=N)Intermediate for liquid crystals
MacrocycleThis compoundEthylenediamineImine (C=N)Host-guest chemistry

Precursor for Novel Organic Frameworks and Supramolecular Structures

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with highly ordered structures and tunable properties. tcichemicals.comtcichemicals.com The synthesis of COFs often relies on the formation of reversible covalent bonds, with imine linkages formed from the condensation of aldehydes and amines being one of the most common and robust options. tcichemicals.comtcichemicals.com

The aldehyde group in this compound makes it a prime candidate for use as a "linker" or "strut" in the construction of COFs. By reacting with multi-topic amine linkers, it can form extended, porous networks. The ethylphenoxy group of the molecule would then line the pores of the resulting COF, influencing its properties such as pore size, surface area, and guest affinity. While specific COFs constructed from this compound are not yet prevalent in the literature, the principles of reticular chemistry strongly support its potential in this application.

In the realm of supramolecular chemistry, the aromatic rings and the ether linkage of this compound can participate in non-covalent interactions such as π-π stacking and hydrogen bonding (if suitable functional groups are present in interacting molecules). These interactions are the driving force for the self-assembly of molecules into well-defined supramolecular architectures. The crystal structure of similar compounds, like 4-(4-methoxyphenoxy)benzaldehyde (B1588542), reveals the formation of supramolecular layers through weak C-H···O and C-H···π interactions, a behavior that can be extrapolated to this compound. doaj.orgnih.gov

Intermediate in the Synthesis of Liquid Crystalline Materials

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. The synthesis of thermotropic liquid crystals, which exhibit phase transitions upon temperature changes, often involves the creation of rod-shaped molecules (calamitic mesogens). Schiff bases derived from benzaldehyde derivatives are a well-established class of liquid crystalline materials. environmentaljournals.orgnih.govnih.govmdpi.comajbasweb.com

The reaction of this compound with various anilines can lead to the formation of imine-containing compounds with liquid crystalline properties. The biphenyl (B1667301) core of the molecule provides the necessary rigidity, while the terminal ethyl group and the substituent on the aniline component can influence the melting point and the temperature range of the mesophases (e.g., nematic, smectic). The length and nature of the terminal groups are critical in determining the specific liquid crystalline behavior.

Table 2: Predicted Mesomorphic Properties of a Hypothetical Schiff Base Derived from this compound and 4-Butylaniline

PropertyPredicted Value/Type
Chemical StructureC₂₅H₂₇NO
TransitionCrystal to Nematic
Transition Temperature~120-130 °C
MesophaseNematic

Note: This data is illustrative and based on general trends for similar liquid crystalline compounds.

Contributions to Polymer Chemistry and the Design of Functional Organic Materials

Beyond COFs, this compound can serve as a monomer or a modifying agent in polymer chemistry. The aldehyde group can be involved in various polymerization reactions or used to functionalize existing polymers. For instance, it can be incorporated into polymer backbones through reactions like the Wittig reaction or used to create polymer-bound linkers for solid-phase organic synthesis.

The incorporation of the 4-(4-ethylphenoxy) moiety into a polymer can impart specific properties, such as increased thermal stability, altered solubility, and specific optical or electronic characteristics. While direct polymerization of this compound is not a common application, its use as a building block for functional monomers is a viable route to new materials. For example, it can be used to synthesize specialty polymers with tailored properties for applications in coatings and adhesives.

Spectroscopic Characterization and Advanced Structural Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the chemical structure of 4-(4-Ethylphenoxy)benzaldehyde in solution. While specific experimental data for this exact compound is not widely published, a detailed spectral prediction can be made based on the analysis of closely related structures such as 4-ethoxybenzaldehyde, 4-ethylbenzaldehyde, and other 4-phenoxybenzaldehyde (B127426) derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons on both rings, and the protons of the ethyl group. The aldehyde proton (CHO) should appear as a singlet in the downfield region, typically around 9.9-10.0 ppm. The aromatic protons will present as a set of doublets due to para-substitution on both rings. The two protons on the benzaldehyde (B42025) ring adjacent to the aldehyde group are expected to resonate further downfield (approx. 7.8-7.9 ppm) compared to the two protons adjacent to the ether linkage (approx. 7.0-7.1 ppm). Similarly, the protons on the ethyl-substituted phenoxy ring will appear as two distinct doublets. The ethyl group itself will exhibit a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, arising from spin-spin coupling with each other.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all unique carbon environments. The carbonyl carbon of the aldehyde group is the most deshielded, expected to appear around 191-192 ppm. The aromatic region will display eight distinct signals for the twelve aromatic carbons, with carbons directly attached to oxygen or the aldehyde group resonating at lower field. The two carbons of the ethyl group will be found in the upfield aliphatic region.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) would confirm the coupling between the methylene and methyl protons of the ethyl group, while HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for unambiguously assigning the proton and carbon signals, especially for the interlocking aromatic systems. Solid-state NMR could provide insights into the molecular conformation and packing in the crystalline state, revealing information about polymorphism and intermolecular interactions that are averaged out in solution-state NMR.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from analogous compounds.

Atom/Group Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Aldehyde (-CHO)9.95 (s, 1H)191.5
Aromatic C-H (ortho to -CHO)7.85 (d, 2H)132.0
Aromatic C-H (ortho to ether on benzaldehyde ring)7.05 (d, 2H)117.0
Aromatic C-H (ortho to ether on ethylphenyl ring)7.25 (d, 2H)129.0
Aromatic C-H (ortho to ethyl group)7.00 (d, 2H)119.5
Ethyl (-CH₂)2.65 (q, 2H)28.5
Ethyl (-CH₃)1.25 (t, 3H)15.8
Quaternary Aromatic C (ipso to -CHO)-131.0
Quaternary Aromatic C (ipso to ether on benzaldehyde ring)-163.5
Quaternary Aromatic C (ipso to ether on ethylphenyl ring)-154.0
Quaternary Aromatic C (ipso to ethyl group)-142.0

High-Resolution Mass Spectrometry and Detailed Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular formula of this compound (C₁₅H₁₄O₂) and for studying its fragmentation behavior. The expected exact mass of the protonated molecule [M+H]⁺ would be used to confirm its elemental composition with high accuracy.

The fragmentation process in positive-ion mode would likely initiate from the molecular ion (M⁺˙). Key fragmentation steps are expected to include:

Loss of the formyl radical (•CHO): A common pathway for benzaldehydes, leading to the formation of a [M-29]⁺ ion.

Loss of a hydrogen atom: Cleavage of the aldehydic C-H bond to form a stable acylium ion [M-1]⁺.

Cleavage of the ether bond: The C-O ether linkage can cleave in two ways. Cleavage could generate a 4-ethylphenoxonium ion or a 4-formylphenyl cation and a corresponding radical.

Benzylic cleavage: Loss of a methyl radical (•CH₃) from the ethyl group via cleavage of the C-C bond beta to the aromatic ring, a process known as benzylic cleavage, would result in a [M-15]⁺ ion.

A detailed analysis using tandem mass spectrometry (MS/MS) would be required to confirm these pathways and elucidate the structures of the resulting fragment ions.

Table 2: Proposed Major Fragments in the Mass Spectrum of this compound

m/z (Proposed) Proposed Ion Structure Fragmentation Pathway
226[C₁₅H₁₄O₂]⁺˙Molecular Ion (M⁺˙)
225[C₁₅H₁₃O₂]⁺Loss of H• from aldehyde
211[C₁₄H₁₁O₂]⁺Loss of •CH₃ from ethyl group
197[C₁₄H₁₃O]⁺Loss of •CHO from aldehyde
121[C₇H₅O₂]⁺Cleavage of ether bond
105[C₇H₅O]⁺From m/z 133, loss of CO
91[C₇H₇]⁺Tropylium ion, from rearrangement of ethylphenyl moiety

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Confirmation

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides confirmation of the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aromatic aldehyde, typically found around 1700-1680 cm⁻¹. Another characteristic feature of the aldehyde is the C-H stretching vibration, which appears as a pair of weak to medium bands between 2850 and 2700 cm⁻¹. The presence of the diaryl ether linkage would be confirmed by a strong C-O-C asymmetric stretching vibration, usually in the 1270-1230 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching bands will appear in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode, are often strong in the Raman spectrum. The C=O stretch of the aldehyde is also Raman active. The aliphatic C-H stretching and bending modes of the ethyl group would also be observable.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Shift (cm⁻¹)
AldehydeC=O stretch1700-1680 (Strong)1700-1680 (Medium)
AldehydeC-H stretch2850-2800, 2750-2700 (Weak-Medium)Weak
AromaticC-H stretch3100-3000 (Medium)3100-3000 (Strong)
AromaticC=C stretch1600, 1580, 1500, 1450 (Variable)Strong
EtherC-O-C asymmetric stretch1270-1230 (Strong)Weak
Ethyl GroupC-H stretch2970-2850 (Medium)2970-2850 (Medium)

X-ray Crystallography for Precise Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state. Although no crystal structure has been published for this compound itself, data from the closely related compound 4-(4-methoxyphenoxy)benzaldehyde (B1588542) offers significant insight into the expected solid-state conformation.

The molecule is expected to adopt a non-planar conformation. The key structural parameters of interest are the C-O-C bond angle of the ether linkage and the dihedral angle between the two aromatic rings. For 4-(4-methoxyphenoxy)benzaldehyde, the C-O-C angle is reported to be approximately 118.8°, and the dihedral angle between the benzene (B151609) rings is about 71.5°. Similar values would be anticipated for the ethyl-substituted analogue. The crystal packing would likely be stabilized by weak intermolecular interactions, such as C-H···O hydrogen bonds involving the aldehyde and ether oxygen atoms.

Table 4: Predicted Crystallographic Parameters for this compound Data based on the crystal structure of the analogous compound 4-(4-methoxyphenoxy)benzaldehyde.

Parameter Predicted Value
Crystal SystemMonoclinic
Space GroupP2₁/c
C(aryl)-O-C(aryl) Bond Angle~119°
Dihedral Angle Between Rings~72°
Intermolecular InteractionsC-H···O hydrogen bonds, C-H···π interactions

Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights

Electronic spectroscopy, specifically UV-Vis absorption, provides information about the electronic transitions within the molecule. The structure of this compound contains two chromophores, the benzaldehyde moiety and the phenoxy group, linked together, creating an extended π-conjugated system.

The UV-Vis absorption spectrum is expected to show characteristic bands corresponding to π → π* transitions within the aromatic rings. Typically, substituted benzaldehydes exhibit strong absorption bands in the UV region. For this compound, two main absorption maxima (λ_max) would be expected. One intense band would likely appear around 280-290 nm, attributable to the electronic transitions within the conjugated system spanning both aromatic rings and the ether linkage. A weaker band, corresponding to the n → π* transition of the carbonyl group, might be observed at a longer wavelength, potentially around 320-340 nm. The solvent used can influence the position of these peaks. Emission spectroscopy (fluorescence) could also be employed to study the excited state properties of the molecule, although many simple benzaldehydes are not strongly fluorescent at room temperature.

Table 5: Predicted Electronic Absorption Data for this compound

Transition Type Expected λ_max (nm) Description
π → π~285 nmHigh-intensity absorption due to the extended conjugated system.
n → π~330 nmLower-intensity absorption characteristic of the carbonyl group.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and energetic landscape of 4-(4-Ethylphenoxy)benzaldehyde. These calculations can predict a range of fundamental parameters that govern the molecule's stability and reactivity.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding the molecule's chemical reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity. For this compound, the HOMO is likely to be localized on the electron-rich phenoxy group, while the LUMO is expected to be centered on the electron-withdrawing benzaldehyde (B42025) moiety.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack. In the MEP of this compound, negative potential (red/yellow) would be concentrated around the carbonyl oxygen, indicating its susceptibility to electrophilic attack. Positive potential (blue) would be found around the acidic protons of the aromatic rings and the aldehyde proton.

Table 1: Calculated Electronic Properties of this compound

Property Value
HOMO Energy -6.5 eV
LUMO Energy -2.1 eV
HOMO-LUMO Gap 4.4 eV
Dipole Moment 3.2 D

Note: The values in this table are hypothetical and representative of what would be expected from DFT calculations.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are key to its physical and biological properties. Conformational analysis aims to identify the stable conformers of the molecule and the energy barriers between them. The primary sources of conformational flexibility in this molecule are the rotation around the C-O-C ether linkage and the rotation of the ethyl group.

Potential energy surface (PES) scans can be performed by systematically rotating the dihedral angles associated with these flexible bonds and calculating the energy at each step. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, corresponding to the energy barriers for interconversion. For the C-O-C linkage, the most stable conformation is likely to be a non-planar arrangement of the two aromatic rings to minimize steric hindrance.

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms at a given temperature, MD can explore the conformational space accessible to the molecule and provide insights into its flexibility and interactions with its environment, such as a solvent. These simulations can reveal how the molecule folds and unfolds, and the timescales of these motions.

Table 2: Relative Energies of Stable Conformers of this compound

Conformer Dihedral Angle (C-O-C-C) Relative Energy (kcal/mol)
1 (Global Minimum) 45° 0.0
2 -45° 0.0
3 (Transition State) 3.5
4 (Transition State) 90° 2.8

Note: The values in this table are hypothetical and based on typical rotational barriers for diaryl ethers.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for the interpretation of experimental spectra and the structural elucidation of unknown compounds.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods such as the Gauge-Including Atomic Orbital (GIAO) approach, typically in conjunction with DFT. The calculated chemical shifts are then compared to experimental data to confirm the structure of the molecule. The predicted ¹H NMR spectrum of this compound would show distinct signals for the aldehyde proton, the aromatic protons, and the protons of the ethyl group. The chemical environment of each proton, influenced by factors like electron density and proximity to other functional groups, determines its chemical shift.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations can predict the positions of the absorption bands in the infrared (IR) spectrum. For this compound, characteristic vibrational modes would include the C=O stretching of the aldehyde, the C-O-C stretching of the ether, the C-H stretching of the aromatic rings and the ethyl group, and various bending modes.

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopy Parameter Predicted Value
¹H NMR Chemical Shift (aldehyde H) 9.9 ppm
¹³C NMR Chemical Shift (carbonyl C) 192 ppm
IR C=O Stretch Frequency 1705 cm⁻¹
IR C-O-C Stretch Frequency 1245 cm⁻¹

Note: The values in this table are hypothetical and representative of predictions from computational methods.

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about the energetics and structures of reactants, products, and transition states. A relevant reaction to study for this compound would be its synthesis via the Williamson ether synthesis.

This reaction involves the nucleophilic attack of a phenoxide on an alkyl halide. In the case of this compound synthesis, this would likely involve the reaction of 4-ethylphenoxide with 4-fluorobenzaldehyde (B137897). Computational methods can be used to model the entire reaction pathway.

The first step is to locate the geometries of the reactants and products. Then, a search for the transition state (TS) structure is performed. The TS is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. The structure of the TS provides insights into the bond-breaking and bond-forming processes. For the Williamson ether synthesis, the TS would involve the partial formation of the C-O ether bond and the partial breaking of the C-F bond.

Once the TS is located, the activation energy (the energy difference between the reactants and the TS) and the reaction energy (the energy difference between the reactants and the products) can be calculated. These energetic parameters are crucial for understanding the kinetics and thermodynamics of the reaction. Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the located TS indeed connects the reactants and products.

Table 4: Calculated Energetics for the Synthesis of this compound

Species Relative Energy (kcal/mol)
Reactants (4-ethylphenoxide + 4-fluorobenzaldehyde) 0.0
Transition State +22.5
Products (this compound + F⁻) -15.0

Note: The values in this table are hypothetical and represent a plausible reaction profile for a Williamson ether synthesis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 4-(4-Ethylphenoxy)benzaldehyde, and how can reaction conditions be optimized?

  • Methodology : A two-step approach is typically employed:

Ether Formation : React 4-ethylphenol with a halogenated benzaldehyde derivative (e.g., 4-fluorobenzaldehyde) under alkaline conditions (K₂CO₃/DMF, 80–100°C). The Williamson ether synthesis is preferred for its reliability .

Oxidation : If starting from a benzyl alcohol precursor, oxidize using mild oxidizing agents like pyridinium chlorochromate (PCC) to avoid over-oxidation to carboxylic acids .

  • Optimization : Monitor reaction progress via TLC or HPLC-UV. Adjust solvent polarity (e.g., DMF vs. THF) and temperature to improve yields (>70%).

Q. How can the purity and structural identity of this compound be validated?

  • Analytical Techniques :

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and UV detection at 270 nm .
  • Spectroscopy : Confirm the aldehyde group via FT-IR (C=O stretch ~1700 cm⁻¹) and ¹H NMR (aldehyde proton at δ 9.8–10.0 ppm). Aromatic protons should show splitting patterns consistent with the substituents .
  • Elemental Analysis : Match experimental C, H, O percentages to theoretical values (C: ~76%, H: ~6%, O: ~18%) .

Q. What are the key solubility and stability considerations for handling this compound in experimental workflows?

  • Solubility : Freely soluble in organic solvents (e.g., DCM, THF, ethanol) but poorly soluble in water. For aqueous systems, use co-solvents like DMSO (<5% v/v) .
  • Stability : Store under inert atmosphere (N₂/Ar) at –20°C to prevent aldehyde oxidation. Monitor degradation via periodic NMR or HPLC checks .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) guide the design of this compound derivatives for materials science applications?

  • Methodology :

Perform density functional theory (DFT) calculations to predict electronic properties (HOMO-LUMO gaps, dipole moments) and reactivity sites.

Simulate intermolecular interactions (e.g., π-π stacking, hydrogen bonding) to assess crystallinity or self-assembly potential .

  • Validation : Compare computational results with experimental XRD data (e.g., dihedral angles between aromatic rings) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Case Study : If NMR shows unexpected splitting in aromatic protons:

Dynamic Effects : Evaluate rotational barriers of the phenoxy group using variable-temperature NMR.

Steric Hindrance : Analyze NOESY/ROESY spectra to identify spatial proximity between the ethyl and aldehyde groups .

  • Resolution : Use high-field NMR (≥500 MHz) and crystallographic data (if available) to resolve ambiguities .

Q. How can this compound be utilized in asymmetric catalysis or as a precursor for bioactive molecules?

  • Applications :

  • Wittig Reactions : React with stabilized ylides to synthesize α,β-unsaturated aldehydes for anticancer agent development .
  • Schiff Base Formation : Condense with amines to generate imine ligands for transition-metal catalysts (e.g., Pd or Ru complexes) .
  • Validation : Assess bioactivity via cytotoxicity assays (e.g., MTT) or catalytic efficiency using turnover frequency (TOF) metrics .

Q. What experimental and theoretical approaches explain discrepancies in reaction yields across different synthetic routes?

  • Analysis :

Kinetic Studies : Use in-situ IR or calorimetry to compare activation energies of competing pathways (e.g., etherification vs. side reactions).

Byproduct Identification : Employ GC-MS or LC-MS to detect intermediates (e.g., over-oxidized acids or dimerization products) .

  • Mitigation : Optimize stoichiometry (e.g., excess 4-ethylphenol) and use radical inhibitors (e.g., BHT) to suppress polymerization .

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